1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is a useful research compound. Its molecular formula is C13H17N3O and its molecular weight is 231.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that benzimidazole derivatives have been reported to exhibit a broad spectrum of biological activities . Similarly, piperidin-4-ol derivatives have been evaluated for potential treatment of HIV, with a focus on finding CCR5 antagonists .
Mode of Action
It’s generally understood that drugs work by binding to a receptor, which produces a cellular action . In the case of benzimidazole and piperidin-4-ol derivatives, they are believed to interact with their targets to produce their respective biological effects .
Biochemical Pathways
The benzimidazole moiety has been associated with antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . This suggests that the compound could potentially interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight, density, and boiling point have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
A series of 4-(2-keto-1-benzimidazolinyl)piperidine have been synthesized and tested for leishmanicidal and anticancer activities . Some derivatives exhibited significant cytotoxic effects on HeLa cells .
Action Environment
It’s generally understood that factors such as temperature, ph, and the presence of other compounds can influence the action and stability of a compound .
Biochemical Analysis
Biochemical Properties
1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with oxidoreductase enzymes, which are involved in redox reactions. The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, this compound may act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can alter gene expression profiles by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, this compound can induce changes in gene expression by interacting with DNA or RNA, thereby affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. In vitro studies have shown that it remains stable under specific conditions, but may degrade when exposed to certain environmental factors. Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxicity at higher concentrations .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses may have minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects, such as organ damage or behavioral changes, have been reported .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and overall effectiveness .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. This compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it may bind to intracellular proteins or accumulate in certain organelles, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production .
Properties
IUPAC Name |
1-methyl-3-piperidin-4-ylbenzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-15-11-4-2-3-5-12(11)16(13(15)17)10-6-8-14-9-7-10/h2-5,10,14H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWTUUDVRSEVLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)C3CCNCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565507 |
Source
|
Record name | 1-Methyl-3-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40565507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53786-10-0 |
Source
|
Record name | 1-Methyl-3-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40565507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is 4-(2-keto-3-methyl-1-benzimidazolinyl)piperidine, also known as [18F]FMB, particularly useful for studying dopamine D2 receptors in this research?
A1: [18F]FMB is a radioligand with high affinity for dopamine D2 receptors. [] This makes it suitable for Positron Emission Tomography (PET) imaging, allowing researchers to visualize and quantify D2 receptor binding in vivo. The study uses [18F]FMB to investigate how D2 receptor binding is affected by pharmacological challenges that alter dopamine levels or receptor availability. This provides insights into the dynamics of the dopamine system and its response to various interventions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.